Butyl 2-amino-5-iodobenzoate Butyl 2-amino-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1131605-38-3
VCID: VC8173236
InChI: InChI=1S/C11H14INO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3
SMILES: CCCCOC(=O)C1=C(C=CC(=C1)I)N
Molecular Formula: C11H14INO2
Molecular Weight: 319.14 g/mol

Butyl 2-amino-5-iodobenzoate

CAS No.: 1131605-38-3

Cat. No.: VC8173236

Molecular Formula: C11H14INO2

Molecular Weight: 319.14 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-amino-5-iodobenzoate - 1131605-38-3

Specification

CAS No. 1131605-38-3
Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
IUPAC Name butyl 2-amino-5-iodobenzoate
Standard InChI InChI=1S/C11H14INO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3
Standard InChI Key TZPQYLVXOWYKBF-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=C(C=CC(=C1)I)N
Canonical SMILES CCCCOC(=O)C1=C(C=CC(=C1)I)N

Introduction

Structural and Molecular Characteristics

Butyl 2-amino-5-iodobenzoate belongs to the class of iodinated aromatic esters. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of 319.14 g/mol . The compound’s structure comprises:

  • A benzene ring with an amino (-NH₂) group at position 2 and an iodine atom at position 5.

  • A butyl ester group (-OCCCC) attached to the carboxylic acid moiety at position 1.

The InChIKey (TZPQYLVXOWYKBF-UHFFFAOYSA-N) and SMILES (O=C(OCCCC)C1=CC(I)=CC=C1N) notations provide precise representations of its stereochemistry and connectivity . The tert-butyl variant (CAS 668261-27-6) shares the same molecular formula but features a branched tert-butyl ester, altering its solubility and steric properties .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄INO₂
Molecular Weight319.14 g/mol
Density1.586 g/cm³ (tert-butyl variant)
Boiling Point360.3°C (tert-butyl variant)
Flash Point171.73°C (tert-butyl variant)
SolubilityHydrophobic (butyl ester)

Synthesis and Reaction Pathways

The synthesis of butyl 2-amino-5-iodobenzoate typically involves multi-step organic reactions. While direct methods are sparingly documented, analogous compounds like methyl 2-amino-5-iodobenzoate are synthesized via oxidative ring-opening of 3-aminoindazoles using reagents such as N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in alcoholic solvents . For the butyl ester, esterification of 2-amino-5-iodobenzoic acid with butanol under acidic or enzymatic conditions is a plausible route .

Key Reaction Steps:

  • Iodination: Electrophilic iodination of 2-aminobenzoic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Esterification: Reaction of the iodinated acid with butanol via Fischer esterification (H₂SO₄ catalyst) or Steglich esterification (DCC/DMAP) .

Example Protocol (Adapted from ):

  • Combine 2-amino-5-iodobenzoic acid (1.0 eq), butanol (excess), and p-toluenesulfonic acid (0.1 eq) in toluene.

  • Reflux at 110°C for 12 hours under Dean-Stark conditions to remove water.

  • Purify via column chromatography (petroleum ether:ethyl acetate = 10:1).

Physicochemical and Spectral Properties

The compound’s hydrophobicity, conferred by the butyl group, limits aqueous solubility but enhances lipid membrane permeability, making it suitable for drug delivery studies . Spectroscopic data include:

  • IR: Peaks at ~1689 cm⁻¹ (C=O stretch) and ~3371 cm⁻¹ (N-H stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 7.70 (dd, J = 8.1 Hz, 1H, Ar-H), 6.76 (d, J = 8.4 Hz, 1H, Ar-H), 4.15 (t, J = 6.6 Hz, 2H, -OCH₂) .

    • ¹³C NMR: δ 167.9 (C=O), 151.8 (C-I), 109.4 (C-NH₂) .

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry

The iodine atom facilitates radiolabeling for imaging studies, while the amino group enables derivatization into amides or ureas for bioactivity optimization . The compound serves as a precursor for:

  • Anticancer agents: Iodinated aromatics exhibit cytotoxicity via DNA intercalation.

  • Antibiotics: Structural analogs target bacterial enzymes (e.g., gyrase inhibitors) .

Organic Synthesis

  • Cross-Coupling Reactions: The iodine atom participates in Ullmann, Suzuki-Miyaura, and Sonogashira couplings to generate biaryl or alkynyl products .

  • Heterocycle Formation: Cyclization with thioureas or amidines yields quinazolinones or benzimidazoles .

Hazard StatementPrecautionary Measure
H315-H319Avoid skin/eye contact (P264)
H335Use respiratory protection

Comparative Analysis with Tert-Butyl Variant

The tert-butyl analog (CAS 668261-27-6) exhibits distinct properties due to steric hindrance from the branched ester:

  • Higher Thermal Stability: Boiling point = 360.3°C vs. ~300°C for linear butyl ester .

  • Reduced Reactivity: Slower ester hydrolysis due to hindered nucleophilic attack.

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